An In-Depth Technical Guide to (E)-3-(5-Chlorothiophen-2-yl)-propenoic Acid
An In-Depth Technical Guide to (E)-3-(5-Chlorothiophen-2-yl)-propenoic Acid
Introduction
(E)-3-(5-Chlorothiophen-2-yl)-propenoic acid, also known as (E)-3-(5-chlorothiophen-2-yl)acrylic acid, is a specialized organic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, which combines a chlorinated thiophene ring with an acrylic acid moiety, makes it a valuable synthetic intermediate. The thiophene ring is a well-recognized "privileged structure" in drug discovery, present in numerous approved pharmaceuticals. The α,β-unsaturated carboxylic acid functionality provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and Michael additions.
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, designed for professionals in drug development and chemical research. While extensive peer-reviewed data on this specific molecule is not abundant, this document synthesizes available information with established chemical principles and data from closely related analogues to offer a robust scientific profile.
Core Compound Identification and Properties
The unambiguous identification of a chemical entity is paramount for scientific integrity. (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid is catalogued with the following identifiers:
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CAS Number : 69193-39-1[1]
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Molecular Formula : C₇H₅ClO₂S[1]
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Molecular Weight : 188.63 g/mol [1]
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Canonical SMILES : C1=C(SC(=C1)Cl)/C=C/C(=O)O[1]
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IUPAC Name : (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid
Physicochemical Properties
A summary of the key physicochemical properties is presented below. Data for the parent compound, 3-(2-Thienyl)acrylic acid, is included for comparative analysis.
| Property | (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid | 3-(2-Thienyl)acrylic acid (Parent Compound) |
| CAS Number | 69193-39-1 | 1124-65-8[2] |
| Molecular Formula | C₇H₅ClO₂S | C₇H₆O₂S[2] |
| Molecular Weight | 188.63 g/mol | 154.19 g/mol [2] |
| Appearance | Predicted: White to pale yellow solid | Slightly beige to yellow needle-like crystals[3] |
| Melting Point | Not well-documented. The bromo-analog melts at 233.09 °C. | 145-148 °C[4] |
| XLogP3 | Predicted: ~2.5-3.0 | 1.7[2] |
| Hydrogen Bond Donors | 1 | 1[2] |
| Hydrogen Bond Acceptors | 2 | 2[2] |
| Solubility | Soluble in organic solvents like ethanol, DMSO, DMF | Soluble in organic solvents[5] |
Note: Some properties for the title compound are predicted based on its structure and data from close analogues due to limited available experimental data.
Caption: Molecular structure of the title compound.
Synthesis Methodology: Knoevenagel-Doebner Condensation
The most direct and industrially relevant synthetic route to (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid is via the Knoevenagel-Doebner condensation.[6][7] This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde with an active methylene compound, such as malonic acid, catalyzed by a weak amine base like piperidine in a pyridine solvent.[7][8] The reaction proceeds through a dehydration step and is often accompanied by decarboxylation to yield the desired α,β-unsaturated acid.[9]
The causality for this choice rests on its high efficiency for aromatic aldehydes and the typically high stereoselectivity for the thermodynamically more stable E-isomer, which is crucial for applications in drug development where specific stereochemistry is required.
Caption: Proposed synthesis workflow via Knoevenagel-Doebner reaction.
Detailed Experimental Protocol
This protocol is a self-validating system based on established procedures for similar substrates.[7]
Materials:
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5-Chlorothiophene-2-carboxaldehyde (1.0 eq)
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Malonic acid (2.0-3.0 eq)
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Pyridine (Solvent)
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Piperidine (Catalytic amount, ~0.1 eq)
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Hydrochloric acid (e.g., 2M)
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Ethyl acetate (for extraction)
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Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-chlorothiophene-2-carboxaldehyde (1.0 eq) and malonic acid (2.5 eq) in pyridine (approx. 3-5 mL per gram of aldehyde).
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Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
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Heating: Heat the reaction mixture in an oil bath at 60-80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
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Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product. The pH should be adjusted to ~1-2.
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Isolation: The precipitated solid is collected by vacuum filtration. The aqueous filtrate is then extracted three times with ethyl acetate.
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Purification: The collected solid is combined with the organic extracts. The combined organic phase is washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
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Final Product: The crude solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid.
Spectroscopic and Reactivity Analysis
Predicted ¹H and ¹³C NMR Characteristics
The nuclear magnetic resonance (NMR) spectra are critical for structural confirmation. Based on data from 3-(2-thienyl)acrylic acid and the known electronic effects of chlorine, the following spectral features are predicted:
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¹H NMR:
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Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift, typically >12 ppm.
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Vinylic Protons (-CH=CH-): Two doublets are expected, characteristic of an E-alkene. The proton alpha to the carbonyl (Cα-H) will appear around 6.2-6.5 ppm, and the proton beta to the carbonyl (Cβ-H) will be further downfield, around 7.6-7.9 ppm, due to deshielding from the thiophene ring. The coupling constant (J-value) between these two protons will be large (~15-16 Hz), confirming the trans (E) configuration.
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Thiophene Protons: Two doublets are expected in the aromatic region (7.0-7.5 ppm). The chlorine atom at the 5-position is an electron-withdrawing group, which will deshield the adjacent proton at the 4-position (H-4). Therefore, H-4 will likely appear slightly downfield of H-3. The typical coupling constant for adjacent protons on a thiophene ring is ~4-5 Hz.
-
-
¹³C NMR:
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Carbonyl Carbon (C=O): Expected around 170-175 ppm.
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Vinylic Carbons (-C=C-): The Cβ (attached to the thiophene ring) is expected around 135-140 ppm, while Cα is expected further upfield, around 120-125 ppm.
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Thiophene Carbons: Four signals are expected. The carbon bearing the chlorine (C-5) will be significantly deshielded. The carbon attached to the acrylic acid chain (C-2) will also be downfield. The C-3 and C-4 carbons will appear in the typical aromatic region for thiophenes (~125-135 ppm).
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Infrared (IR) Spectroscopy
Key diagnostic peaks in the IR spectrum include:
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O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
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C=C Stretch (Alkene & Aromatic): Medium intensity bands around 1620-1640 cm⁻¹ and 1500-1590 cm⁻¹.
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C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Applications in Drug Development and Research
Thiophene-based acrylic acids are valuable scaffolds in medicinal chemistry. The structural motif of (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid makes it a precursor for several classes of therapeutic agents.
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Kinase Inhibitors: The thienyl group can act as a "hinge-binder" in the ATP-binding pocket of protein kinases, a critical target in oncology.[10] This compound serves as a starting point for synthesizing more complex inhibitors.
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Antimicrobial and Anti-inflammatory Agents: Thiophene derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation.[10] The acrylic acid moiety can be derivatized to amides and esters to modulate activity and pharmacokinetic properties.
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Intermediate for Heterocyclic Synthesis: The α,β-unsaturated system is a classic Michael acceptor and can participate in cycloaddition reactions to build more complex heterocyclic systems, which are a cornerstone of modern drug discovery.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following precautions are based on the known hazards of acrylic acids and chlorinated aromatic compounds.
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Hazard Classification: Based on analogues, this compound should be treated as an irritant.[2][4] It is likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Acrylic acids, in general, are corrosive and can cause severe skin burns and eye damage upon direct contact.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash skin thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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This guide provides a foundational understanding of (E)-3-(5-Chlorothiophen-2-yl)-propenoic acid, enabling researchers to utilize this valuable chemical intermediate safely and effectively in their scientific pursuits.
References
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PubChem. 3-(2-Thienyl)acrylic acid. National Center for Biotechnology Information. [Link]
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Chemsrc. 3-(2-THIENYL)ACRYLIC ACID. [Link]
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Organic Syntheses. 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. [Link]
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Phosphorus, Sulfur, and Silicon and the Related Elements. Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature. [Link]
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
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